2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid
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Overview
Description
2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of aminonaphthalenesulfonic acids. These compounds are characterized by the presence of amino and sulfonic acid groups attached to a naphthalene ring. They are typically colorless solids and are used as intermediates in the synthesis of dyes and other chemical products .
Preparation Methods
The synthesis of 2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid involves several steps. One common method is the nitration of naphthalene, followed by reduction to form the corresponding amine. The amine is then subjected to sulfonation to introduce the sulfonic acid groups. Industrial production methods may involve variations of these steps to optimize yield and purity .
Chemical Reactions Analysis
2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of activating groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound can be used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid can be compared with other aminonaphthalenesulfonic acids, such as:
1-aminonaphthalene-4-sulfonic acid:
1-aminonaphthalene-5-sulfonic acid:
1-aminonaphthalene-6-sulfonic acid:
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(7-13(11)23(17,18)19)1-2-10-4-6-12(16)14(8-10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHDWYXINPKFH-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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